ethyl 2-{[(1,3-benzodioxol-5-ylcarbonyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(1,3-benzodioxole-5-carbonylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S2/c1-2-24-18(23)15-11-4-3-5-14(11)28-17(15)21-19(27)20-16(22)10-6-7-12-13(8-10)26-9-25-12/h6-8H,2-5,9H2,1H3,(H2,20,21,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFWMDSQFJMTQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=S)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(1,3-benzodioxol-5-ylcarbonyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The synthesis begins with the preparation of the 1,3-benzodioxole-5-ylcarbonyl chloride, which is achieved by reacting 1,3-benzodioxole with thionyl chloride.
Coupling with Thiophene Derivative: The benzodioxole-5-ylcarbonyl chloride is then reacted with a thiophene derivative under basic conditions to form the intermediate product.
Introduction of the Carbamothioyl Group: The intermediate is further reacted with thiourea to introduce the carbamothioyl group.
Esterification: Finally, the product is esterified with ethanol to yield the desired ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(1,3-benzodioxol-5-ylcarbonyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole and thiophene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
The compound ethyl 2-{[(1,3-benzodioxol-5-ylcarbonyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications, supported by data tables and case studies.
Structural Representation
The compound features a cyclopenta[b]thiophene core, which is known for its stability and electronic properties, making it a candidate for various applications in medicinal chemistry.
Pharmaceutical Development
The compound has been investigated for its potential as an antitumor agent . Studies indicate that derivatives of cyclopenta[b]thiophene can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival and apoptosis.
Case Study: Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis of cyclopenta[b]thiophene derivatives, including this compound, demonstrating significant cytotoxic effects against several cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Properties
Research has shown that compounds with similar structural motifs exhibit antimicrobial activity. This compound may possess similar properties.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Neuroprotective Effects
Recent studies have suggested that compounds with benzodioxole moieties can exhibit neuroprotective effects. This compound may be beneficial in treating neurodegenerative diseases by reducing oxidative stress and inflammation.
Case Study: Neuroprotection
In vitro studies have demonstrated that similar compounds can protect neuronal cells from oxidative damage induced by neurotoxins. The protective mechanism is believed to involve the activation of antioxidant pathways .
Agricultural Applications
There is emerging interest in the use of such compounds as biopesticides due to their potential to disrupt pest metabolism without harming beneficial insects.
Data Table: Biopesticide Efficacy
Mechanism of Action
The mechanism of action of ethyl 2-{[(1,3-benzodioxol-5-ylcarbonyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, ultimately causing cell death in cancer cells. The exact molecular pathways involved are still under investigation, but it is believed to target microtubules and disrupt their assembly .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound shares a cyclopenta[b]thiophene-3-carboxylate backbone with several analogues, but its substituents differ significantly:
| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | 1,3-Benzodioxol-5-ylcarbonyl carbamothioyl | C₂₃H₁₉N₂O₅S₂ | 491.5 | Benzodioxole ring enhances electron density; carbamothioyl group may improve bioactivity. |
| Compound 2b () | Bromo-acetyl | C₂₃H₂₁BrN₂O₃S | 497.4 | Bromine substitution allows further functionalization; crystallized in triclinic system [1]. |
| Ethyl 2-[(4-phenylbenzoyl)amino]... () | 4-Phenylbenzoyl | C₂₃H₂₁NO₃S | 391.5 | High lipophilicity (XLogP3 = 5.9); planar aromatic substituent [7]. |
| Compound 6o () | 4-Hydroxyphenyl | C₂₂H₂₅NO₅S | 415.5 | Hydroxyl group increases polarity (lower LogP); tetrahydrobenzo[b]thiophene core [2]. |
| Compound 36 () | 2-Fluorobenzoyl | C₁₈H₁₇FNO₃S | 353.4 | Fluorine enhances metabolic stability; cyclopentane ring reduces steric hindrance [3]. |
Key Findings :
- Lipophilicity : The target compound’s benzodioxole and carbamothioyl groups likely increase LogP compared to hydroxylated analogues (e.g., Compound 6o), enhancing membrane permeability but reducing aqueous solubility [2][7].
- Bioactivity : Fluorinated derivatives (e.g., Compound 36) show superior antiviral activity due to fluorine’s electronegativity and metabolic stability, suggesting the target compound’s benzodioxole moiety may offer similar advantages [3].
Biological Activity
Ethyl 2-{[(1,3-benzodioxol-5-ylcarbonyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Key Functional Groups
- Benzodioxole moiety : Known for its role in various biological activities.
- Thiocarbamate : Implicated in antimicrobial and anticancer properties.
- Cyclopentathiophene structure : Contributes to the compound's unique reactivity and biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing thiophene and benzodioxole structures. For example, derivatives of benzo[b]thiophene have shown significant antiproliferative activity against various cancer cell lines, with IC values ranging from 2.6 to 18 nM . The mechanism often involves inhibition of microtubule polymerization, acting through the colchicine binding site on tubulin.
Table 1: Antiproliferative Activity of Related Compounds
| Compound | IC (nM) | Cell Line |
|---|---|---|
| Compound 3a | 0.78 | Murine Cell Line |
| Compound 3c | 0.58 | Human Osteosarcoma |
| Ethyl derivative | 2.6 - 18 | Various Cancer Cell Lines |
Antimicrobial Activity
The compound's thiophene derivatives have been evaluated for antimicrobial activity. In vitro studies indicate that certain thiophene compounds exhibit good to moderate antibacterial effects. For instance, one hydroxythiophene derivative demonstrated inhibition zones comparable to standard antibiotics like Ampicillin .
Table 2: Antimicrobial Activity of Thiophene Derivatives
| Compound | Inhibition Zone (mm) | Activity Index (%) |
|---|---|---|
| Hydroxythiophene | 15 - 21 | 60 - 87.5 |
| Ampicillin | 23 - 25 | Reference |
Antioxidant Properties
The antioxidant capabilities of ethyl derivatives have also been studied. Some compounds showed promising results in scavenging free radicals, with antioxidant activity percentages approaching those of established antioxidants like ascorbic acid .
Case Study 1: Anticancer Efficacy in Vivo
In a notable study, a derivative of the compound was tested in vivo using a human osteosarcoma xenograft model in nude mice. The results indicated significant tumor growth inhibition when treated with the compound at a dosage of 50 mg/kg . This suggests a strong potential for further development as an anticancer agent.
Case Study 2: Synthesis and Biological Evaluation
A comprehensive synthesis and biological evaluation study focused on a series of benzo[b]thiophene derivatives revealed structure-activity relationships that are critical for enhancing antiproliferative activity. Modifications at specific positions on the thiophene ring led to substantial increases in potency against cancer cell lines .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing ethyl 2-{[(1,3-benzodioxol-5-ylcarbonyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, cyclopenta[b]thiophene precursors can be functionalized via carbamothioyl urea formation using 1,3-benzodioxol-5-ylcarbonyl isothiocyanate under reflux conditions in ethanol with catalytic acetic acid. Reaction progress should be monitored via TLC, and purification achieved via recrystallization (ethanol/isopropyl alcohol) .
Q. How can the purity and structural identity of this compound be confirmed?
- Methodological Answer : Use a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze , , and 2D NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula.
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended .
Advanced Research Questions
Q. How do functional groups in this compound influence its biological activity, and how can contradictory data from SAR studies be resolved?
- Methodological Answer :
- The 1,3-benzodioxol-5-ylcarbonyl group may enhance lipophilicity and membrane permeability, while the carbamothioyl urea moiety could enable hydrogen bonding with biological targets (e.g., enzymes or receptors) .
- Contradictory SAR data may arise from differences in assay conditions (e.g., pH, solvent). Resolve conflicts by standardizing bioassays (e.g., enzyme inhibition IC under controlled buffer systems) and using computational docking to predict binding modes .
Q. What strategies optimize reaction yields during the synthesis of cyclopenta[b]thiophene derivatives like this compound?
- Methodological Answer :
- Temperature Control : Maintain reflux temperatures (70–80°C) to balance reaction rate and byproduct formation.
- Catalyst Screening : Test Brønsted/Lewis acids (e.g., acetic acid, ZnCl) to accelerate urea bond formation.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic intermediates .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to tubulin or kinase active sites, leveraging the benzodioxole group’s π-π stacking potential.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes.
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., LogP, bioavailability) .
Experimental Design & Data Analysis
Q. What experimental controls are critical when evaluating this compound’s cytotoxicity or enzyme inhibition?
- Methodological Answer :
- Positive Controls : Use established inhibitors (e.g., paclitaxel for tubulin binding assays).
- Negative Controls : Include solvent-only (DMSO) and scrambled peptide controls.
- Dose-Response Curves : Generate IC values across 3–5 replicates to ensure reproducibility .
Q. How can conflicting solubility data in different solvent systems be resolved?
- Methodological Answer :
- Solvent Polarity Screening : Test solubility in DMSO (polar aprotic), ethanol (polar protic), and dichloromethane (nonpolar).
- Hansen Solubility Parameters : Calculate HSPs to identify optimal solvents for formulation .
Safety & Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood to avoid inhalation of vapors.
- Waste Disposal : Neutralize acidic byproducts before disposal and adhere to institutional guidelines for thiourea derivatives .
Structural & Mechanistic Insights
Q. How does the cyclopenta[b]thiophene core influence electronic properties compared to simpler thiophene derivatives?
- Methodological Answer :
- The fused cyclopentane ring increases planarity and conjugation, enhancing π-electron delocalization. Electrochemical studies (cyclic voltammetry) reveal reduced oxidation potentials compared to non-fused thiophenes, suggesting improved charge transfer in materials science applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
